

A Comprehensive Technical Guide to the Physical Properties and Constants of p-Anisonitrile

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Compound of Interest

Compound Name: *Anisonitrile*

Cat. No.: *B134855*

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For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides an in-depth overview of the core physical and chemical properties of p-**Anisonitrile** (also known as 4-methoxybenzonitrile). The information is presented for use in research, synthesis, and drug development contexts, with a focus on delivering precise, citable data and outlining standard experimental methodologies.

Chemical Identity and Structure

p-**Anisonitrile** is an aromatic organic compound featuring a nitrile ($-C\equiv N$) and a methoxy ($-OCH_3$) group attached to a benzene ring at the para (1,4) positions. This structure influences its physical properties, reactivity, and utility as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Table 1: Chemical Identifiers and Descriptors

Identifier	Value	Reference
IUPAC Name	4-methoxybenzonitrile	
Synonyms	p-Anisonitrile, 4-Cyanoanisole, p-Methoxybenzonitrile	
CAS Number	874-90-8	
Molecular Formula	C ₈ H ₇ NO	
Molecular Weight	133.15 g/mol	
InChI Key	XDJAAZYHCCRJOK- UHFFFAOYSA-N	
SMILES String	COc1ccc(cc1)C#N	

Physicochemical Constants

The physical properties of p-**Anisonitrile** are well-documented, making it a reliable compound for various chemical transformations. Key constants are summarized below.

Table 2: Core Physical and Chemical Properties

Property	Value	Reference
Appearance	White to slightly beige crystalline powder	
Melting Point	57-60 °C	
Boiling Point	256-257 °C (at 765 mmHg)	
Density	1.08 g/cm ³	
Flash Point	104.3 °C	
Vapor Pressure	0.0153 mmHg (at 25 °C)	
Water Solubility	Soluble	
LogP	1.700	
Refractive Index	1.527 - 1.5402 (estimate)	
Odor	Sweet, floral, hay-like odor	

Experimental Protocols & Methodologies

The accurate determination of physicochemical constants is fundamental to chemical research. The values cited in this guide are established through standard, reproducible laboratory techniques.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range typically signifies a pure compound, whereas a depressed and broad range suggests the presence of impurities. The capillary method is the standard technique.

General Protocol (Capillary Method):

- **Sample Preparation:** A small amount of the dry, finely powdered **p-Anisonitrile** is packed into a thin glass capillary tube, sealed at one end.

- **Apparatus Setup:** The capillary tube is placed in a heating block apparatus (e.g., a Mel-Temp or Thiele tube) adjacent to a calibrated thermometer.
- **Heating:** The sample is heated at a controlled, slow rate (e.g., 1-2 °C per minute) near the expected melting point.
- **Observation:** The temperature at which the first liquid appears (onset) and the temperature at which the entire solid phase becomes liquid (clear point) are recorded. This range is the melting point.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. For a small quantity of a substance like **p-Anisonitrile**, the capillary method is often employed.

General Protocol (Capillary Method):

- **Setup:** A small amount of liquid **p-Anisonitrile** is placed in a fusion tube. A smaller capillary tube, sealed at one end, is inverted and placed inside the fusion tube.
- **Heating:** The assembly is heated gently in a heating bath (e.g., aluminum block or Thiele tube) along with a thermometer.
- **Observation:** As the temperature rises, air trapped in the inverted capillary will bubble out. The heating is continued until a rapid and continuous stream of bubbles emerges.
- **Measurement:** The heat source is removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid begins to enter the inverted capillary tube is recorded as the boiling point.

Spectroscopic Analysis

Structural elucidation and confirmation are typically performed using spectroscopic methods.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR are used to determine the carbon-hydrogen framework of the molecule. A sample is prepared by dissolving 5-25 mg (for ^1H) or 50-100 mg (for ^{13}C) of **p-Anisonitrile** in a deuterated solvent (e.g., CDCl_3)

containing a reference standard like tetramethylsilane (TMS). The solution is placed in an NMR tube for analysis.

- **Gas Chromatography-Mass Spectrometry (GC-MS):** This technique confirms molecular weight and provides fragmentation patterns for structural identification. A dilute solution of p-**Anisonitrile** is injected into the gas chromatograph, where it is vaporized and separated from other components. The separated compound then enters the mass spectrometer, where it is ionized and fragmented, and the resulting ions are analyzed based on their mass-to-charge ratio.

Logical Workflows and Diagrams

To visualize the processes relevant to p-**Anisonitrile**, the following workflows for synthesis and analysis are provided.

Logical Synthesis Pathway

A plausible synthetic route to p-**Anisonitrile** can be conceptualized starting from p-hydroxybenzoic acid. This multi-step process involves methylation, amidation, and subsequent dehydration to form the nitrile group.

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